2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
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Overview
Description
“2-(2,3-dihydrobenzofuran-6-yl)acetic Acid” is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 g/mol . The IUPAC name for this compound is 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans involves various methods such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which adopts an envelope-like conformation . The C atom bonded to the dimethyl groups is displaced by 0.356 Å from the plane through the other four atoms .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydrobenzofurans are diverse and complex. For instance, the furan ring can adopt an envelope-like conformation with the C atom bonded to the dimethyl groups displaced by 0.356 Å from the plane through the other four atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 178.18 g/mol and a molecular formula of C10H10O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 178.062994177 g/mol .Scientific Research Applications
Bacterial Catabolism of Indole-3-acetic Acid
This study discusses the bacterial catabolism of indole-3-acetic acid (IAA), which shares some structural similarities with benzofuran derivatives. The iac/iaa gene clusters encode the bacterial degradation of IAA, a plant growth hormone, suggesting potential biotechnological applications in modifying plant growth or controlling bacterial interactions with plants. This research could indirectly relate to the study of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid by providing insights into the microbial metabolism of structurally related compounds (Laird, Flores, & Leveau, 2020).
Gallic Acid: Pharmacological Activities
Gallic acid, another organic compound, is reviewed for its anti-inflammatory properties and molecular mechanisms in inflammation-related diseases. While not directly related, studies on gallic acid's pharmacological activities might offer methodological parallels for researching the biological activities and potential therapeutic applications of this compound (Bai et al., 2020).
Analytical Methods for Antioxidant Activity
This review covers various tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, among others. These methodologies could be applied in studying the antioxidant properties of this compound, exploring its potential as an antioxidant agent (Munteanu & Apetrei, 2021).
Acetic Acid in Yeast Research
Research on acetic acid's impact on yeast cells provides insights into the regulated cell death mechanisms, which could be relevant when considering the biological effects of similar acetic acid derivatives, including this compound. Understanding how acetic acid modulates cellular functions may inform studies on the cellular interactions of structurally related compounds (Chaves et al., 2021).
Organic Acids in Acidizing Operations
This review discusses the applications of organic acids, including formic, acetic, citric, and lactic acids, in acidizing operations for carbonate and sandstone formations. While focused on industrial applications, the chemistry and properties of these acids could provide a background for understanding the chemical behavior and potential applications of this compound in similar contexts (Alhamad et al., 2020).
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit antimicrobial activities .
Mode of Action
It is known that the antimicrobial activity of benzofuran derivatives can be influenced by the presence of halogens or hydroxyl groups at the 4-position of the benzofuran nucleus .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAUAIPLAXNUIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441682 |
Source
|
Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152148-70-4 |
Source
|
Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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